2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
This compound belongs to the acetamide class, featuring a hexahydroquinolin core substituted with cyano, o-tolyl, and thioacetamide groups. The o-tolyl (2-methylphenyl) and 2,4-dimethylphenyl groups likely influence lipophilicity and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-16-11-12-21(18(3)13-16)29-24(32)15-33-27-20(14-28)25(19-8-5-4-7-17(19)2)26-22(30-27)9-6-10-23(26)31/h4-5,7-8,11-13,25,30H,6,9-10,15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWXOFTIHABRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure features a hexahydroquinoline core, which is known for various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, a study evaluated the anticancer properties of benzothiazole acylhydrazones through an MTT assay against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results indicated that these compounds had selective cytotoxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative | A549 | 15.2 |
| Benzothiazole Derivative | MCF-7 | 10.5 |
| Benzothiazole Derivative | HT-29 | 12.3 |
Such findings suggest that structural components similar to those in 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide may confer similar anticancer properties.
Antimicrobial Activity
Compounds derived from quinoline and thioamide structures have also been studied for their antimicrobial effects. A related study demonstrated that certain thioamide derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Thioamide Derivative | E. coli | 0.25 |
| Thioamide Derivative | P. aeruginosa | 0.5 |
The biological activity of compounds similar to 2-((3-cyano-5-oxo-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thioamide derivatives inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in tumor cells.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as a drug candidate due to its structural complexity. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: Potential effectiveness against bacterial infections.
- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.
Synthesis of Complex Organic Molecules
Due to its intricate structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for establishing its therapeutic potential. Interaction studies can reveal mechanisms of action and help refine the compound for better efficacy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent. |
| Anticancer Research | Preliminary studies indicated that the compound could induce apoptosis in various cancer cell lines, warranting further investigation into its mechanism of action. |
| Structure-Activity Relationship (SAR) | Research into SAR revealed that modifications to the aromatic substituents could enhance biological activity, guiding future synthesis efforts. |
Industrial Applications
In addition to its research applications, this compound may find use in:
- Development of Advanced Materials: Its unique properties can be leveraged in creating novel materials with specific functionalities.
- Chemical Sensors: The compound's reactivity makes it suitable for use in sensors designed to detect specific biological or chemical substances.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Insights :
- Thiophen-2-yl (in ) introduces sulfur-based electron delocalization, which may alter redox properties compared to the o-tolyl group .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
